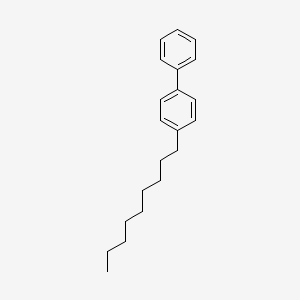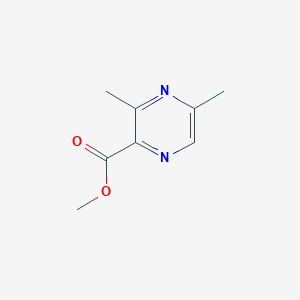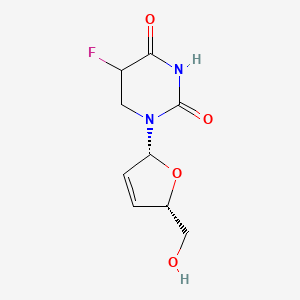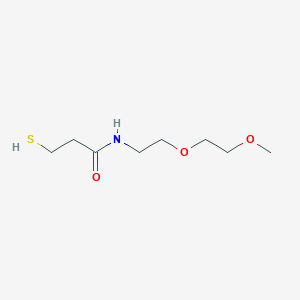
mPEG-Thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Methoxypolyethylene glycol thiol can be synthesized through several methods. One common approach involves the thiol-ene photoclick reaction, where poly(ethylene glycol) methyl ether methacrylate is grafted onto keratin using a thiol-ene photoclick reaction . Another method involves the use of methoxypolyethylene glycol and thiol-terminated polyethylene glycol to modify the surface of polyaniline nanorods .
Industrial Production Methods
In industrial settings, methoxypolyethylene glycol thiol is produced by reacting methoxypolyethylene glycol with thiol-containing compounds under controlled conditions. The reaction typically involves the use of catalysts and specific reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
Methoxypolyethylene glycol thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The thiol group can participate in substitution reactions with other thiol-reactive molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various thiol-reactive compounds for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and various substituted products from thiol-reactive substitution reactions .
科学研究应用
Methoxypolyethylene glycol thiol has a wide range of applications in scientific research:
作用机制
Methoxypolyethylene glycol thiol exerts its effects primarily through the thiol group, which has a high affinity for gold surfaces. This allows for the formation of self-assembled monolayers on gold nanoparticles, enhancing their stability and functionality. The thiol group can also react with other thiol-reactive molecules, enabling the modification of various biomolecules and materials .
相似化合物的比较
Methoxypolyethylene glycol thiol is unique compared to other similar compounds due to its monofunctional nature and high reactivity with gold surfaces. Similar compounds include:
Polyethylene glycol thiol: Similar in structure but may have different end groups.
Methoxypolyethylene glycol amine: Contains an amine group instead of a thiol group.
Polyethylene glycol disulfide: Contains disulfide bonds instead of thiol groups
Methoxypolyethylene glycol thiol stands out due to its specific functional group, which provides unique reactivity and applications in various fields.
属性
分子式 |
C8H17NO3S |
|---|---|
分子量 |
207.29 g/mol |
IUPAC 名称 |
N-[2-(2-methoxyethoxy)ethyl]-3-sulfanylpropanamide |
InChI |
InChI=1S/C8H17NO3S/c1-11-5-6-12-4-3-9-8(10)2-7-13/h13H,2-7H2,1H3,(H,9,10) |
InChI 键 |
PTGCODCOYHDVPF-UHFFFAOYSA-N |
规范 SMILES |
COCCOCCNC(=O)CCS |
相关CAS编号 |
401916-61-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


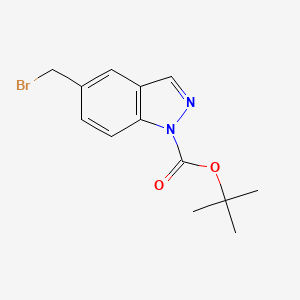
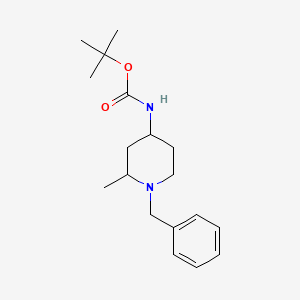
![[(2R,3R,4R,5R)-3-benzoyloxy-4-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12336869.png)
![Ethyl 2-(4'-(3-methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B12336870.png)
![[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12336882.png)
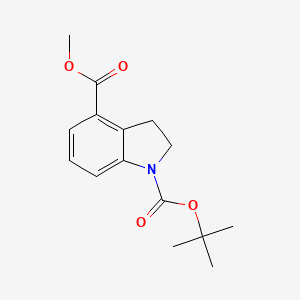
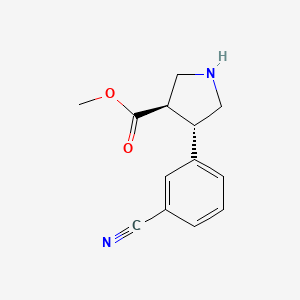
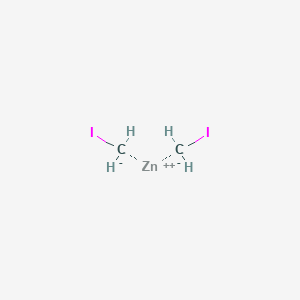
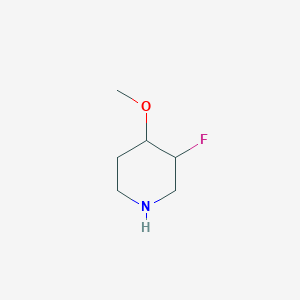
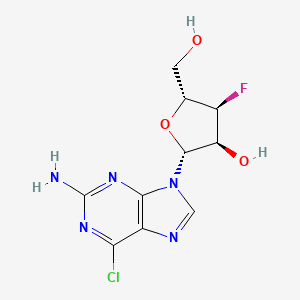
![Xanthylium, 3,6-diamino-9-[2-carboxy-4-[(2-propyn-1-ylamino)carbonyl]phenyl]-4,5-disulfo-, inner salt](/img/structure/B12336920.png)
